molecular formula C14H17NO3S B2513142 8-(3-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797335-32-0

8-(3-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2513142
CAS No.: 1797335-32-0
M. Wt: 279.35
InChI Key: YEZYZXOILHWLMV-UHFFFAOYSA-N
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Description

8-(3-Methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring a sulfonamide group at the 8-position of the azabicyclo[3.2.1]oct-2-ene scaffold. The 3-methoxybenzenesulfonyl substituent introduces both steric bulk and electronic modulation, which can influence receptor binding and metabolic stability. Pharmacologically, such compounds are explored for central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs) and Janus kinase 2 (JAK2) pathways .

Properties

IUPAC Name

8-(3-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-18-13-6-3-7-14(10-13)19(16,17)15-11-4-2-5-12(15)9-8-11/h2-4,6-7,10-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYZXOILHWLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norbornene with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, and the temperature is carefully regulated to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

8-(3-Methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Sulfonamide Derivatives

The sulfonamide group is a critical pharmacophore. Structural variations in this moiety significantly alter biological activity and physicochemical properties:

Compound Name Substituent on Sulfonamide Key Activities/Properties Reference
8-(3-Methoxybenzenesulfonyl) derivative 3-Methoxyphenyl Presumed nAChR modulation (inferred)
8-(p-Toluenesulfonyl) (57a–d) 4-Methylphenyl Synthesized for SAR studies
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl) 3,5-Dimethylpyrazole Non-opioid analgesic candidate
8-((5-Chlorothiophen-2-yl)sulfonyl) 5-Chlorothiophene Diagnostic imaging potential
8-((4-Aminophenyl)sulfonyl) 4-Aminophenyl Enhanced GPCR fragment affinity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-methoxy group (electron-donating) may enhance metabolic stability compared to the electron-withdrawing 5-chlorothiophene in .
  • Heterocyclic vs. Aromatic Substituents: Pyrazole sulfonamides (–10) exhibit non-opioid analgesic properties, suggesting divergent target engagement compared to aryl sulfonamides .
Alkyl-Substituted Derivatives

Alkyl substituents at the 8-position influence steric accessibility and solubility:

Compound Name Substituent Key Properties/Activities Reference
8-Methyl derivative Methyl GHS-classified irritant (Safety Data Sheet)
8-Ethyl-boronate ester Ethyl, boronate Suzuki cross-coupling intermediate
8-Benzyl-dicarboxylic acid Benzyl, dicarboxylic JAK2 inhibition, chemosensitization

Key Observations :

  • Safety Profiles : The 8-methyl derivative (CAS 529-18-0) has documented hazards (e.g., inhalation risks), whereas larger groups like benzyl may reduce volatility .
  • Functional Group Addition : The boronate ester in enables synthetic versatility for bioconjugation or further derivatization .
Aromatic and Heterocyclic Derivatives

Aromatic substituents modulate lipophilicity and receptor affinity:

Compound Name Substituent Key Activities Reference
8-Methyl-3-(2-naphthalenyl) Naphthyl Undisclosed (structural analog)
3-(Bis(4-fluorophenyl)methoxy)tropane Bis(4-fluorophenyl) Cholinergic receptor modulation

Key Observations :

  • Fluorine Effects : Fluorinated derivatives () may improve metabolic stability and binding affinity to nAChRs .
Pharmacological Activities
  • nAChR Modulation : highlights 8-azabicyclo derivatives as nicotinic cholinergic ligands, suggesting the target compound could share this activity .
  • JAK2 Inhibition : The benzyl-dicarboxylic acid derivative (SD-1008) in inhibits JAK2 and enhances chemotherapy efficacy, illustrating how bulky substituents enable kinase targeting .

Biological Activity

The compound 8-(3-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene , identified by CAS number 2192745-70-1, is a bicyclic structure that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 348.4 g/mol. The structure features a bicyclic framework that is significant in drug design due to its ability to interact with various biological targets.

PropertyValue
CAS Number2192745-70-1
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.4 g/mol

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds in this class have been shown to inhibit AChE, which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects : The ability to cross the blood-brain barrier suggests potential neuroprotective effects, which could be beneficial in treating neurological disorders .

In Silico Studies

Recent in silico investigations have highlighted the compound's interaction with various biological targets using molecular docking studies. These studies predict binding affinities and interactions with enzymes such as CYP450 isoforms, which are critical for drug metabolism and efficacy.

Case Study 1: Acetylcholinesterase Inhibition

A study focusing on piperazine derivatives, which share structural similarities with our compound, demonstrated significant inhibition of human AChE activity. The derivatives showed varied binding affinities at both peripheral and catalytic sites, suggesting that modifications in the sulfonyl group can enhance inhibitory potency against AChE .

Case Study 2: Antitumor Activity

In a series of experiments evaluating the antitumor effects of related compounds, it was found that modifications at the benzenesulfonyl position enhanced cytotoxicity against various cancer cell lines. This suggests that similar modifications could be explored for this compound to improve its therapeutic index against tumors .

Toxicological Profile

An important aspect of evaluating new compounds is understanding their toxicological profile. In silico analyses have indicated potential toxic effects associated with high gastrointestinal absorption rates and interactions with critical metabolic enzymes like CYP2C9 and CYP3A4. These findings necessitate further experimental validation to elucidate the safety profile of the compound .

Future Directions

Future research should focus on:

  • Experimental Validation : Conducting in vivo studies to confirm the biological activities predicted by in silico models.
  • Mechanistic Studies : Investigating the precise molecular mechanisms underlying the observed biological activities.
  • Therapeutic Applications : Exploring potential therapeutic applications in neurodegenerative diseases and cancer treatment.

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